molecular formula C19H15FN2O2 B12923586 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-89-3

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12923586
CAS No.: 918645-89-3
M. Wt: 322.3 g/mol
InChI Key: SASUXTPFAQZFMF-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation can be carried out via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another related compound with distinct chemical properties.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.

Uniqueness

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This combination of functional groups can lead to unique chemical reactivity and biological activity, distinguishing it from other quinoline derivatives.

Properties

CAS No.

918645-89-3

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

5-fluoro-3-hydroxy-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C19H15FN2O2/c1-19(24)10-14-15(20)6-4-8-17(14)22(18(19)23)13-9-12-5-2-3-7-16(12)21-11-13/h2-9,11,24H,10H2,1H3

InChI Key

SASUXTPFAQZFMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)O

Origin of Product

United States

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